2-Phenyl-1,3-dioxan-5-yl decanoate
CAS No.: 56630-72-9
Cat. No.: VC18505043
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56630-72-9 |
|---|---|
| Molecular Formula | C20H30O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (2-phenyl-1,3-dioxan-5-yl) decanoate |
| Standard InChI | InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-14-19(21)24-18-15-22-20(23-16-18)17-12-9-8-10-13-17/h8-10,12-13,18,20H,2-7,11,14-16H2,1H3 |
| Standard InChI Key | HUWPKIADWBKLFA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, (2-phenyl-1,3-dioxan-5-yl) decanoate, reflects its core structure: a six-membered 1,3-dioxane ring with a phenyl group at carbon 2 and a decanoyloxy group at carbon 5. Key structural features include:
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Dioxane Ring: The 1,3-dioxane scaffold provides rigidity and stability, with two oxygen atoms contributing to polarity and hydrogen-bonding potential.
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Phenyl Substituent: The aromatic ring introduces π-π stacking interactions and hydrophobic character, influencing solubility and reactivity.
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Decanoate Chain: The ten-carbon aliphatic ester enhances lipophilicity, making the compound soluble in nonpolar solvents like hexane or dichloromethane .
The canonical SMILES string CCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 and InChIKey HUWPKIADWBKLFA-UHFFFAOYSA-N provide unambiguous representations of its connectivity. Computational analyses predict a LogP (octanol-water partition coefficient) of approximately 5.2, indicating high lipid solubility, while the topological polar surface area (TPSA) of 38.7 Ų suggests moderate permeability .
Synthesis and Preparation
The synthesis of 2-phenyl-1,3-dioxan-5-yl decanoate typically proceeds via acid-catalyzed esterification of 2-phenyl-1,3-dioxan-5-ol with decanoic acid. Key steps include:
Reaction Mechanism
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Protonation: Sulfuric acid or p-toluenesulfonic acid protonates the hydroxyl group of decanoic acid, enhancing its electrophilicity.
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Nucleophilic Attack: The alcohol group of 2-phenyl-1,3-dioxan-5-ol attacks the activated carbonyl carbon of decanoic acid.
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Water Elimination: A molecule of water is eliminated, forming the ester bond .
Optimization Parameters
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Catalysts: p-Toluenesulfonic acid (PTSA) is preferred for its mild acidity and solubility in organic media.
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Solvents: Toluene or dichloromethane facilitates azeotropic removal of water, driving the equilibrium toward ester formation.
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Temperature: Reactions are typically conducted under reflux (100–120°C) for 6–12 hours .
Table 1: Representative Synthesis Conditions
| Starting Material | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Phenyl-1,3-dioxan-5-ol | PTSA (0.1 eq) | Toluene | 110°C, 8h | 78% |
| Decanoic acid | H₂SO₄ (1 eq) | DCM | RT, 24h | 45% |
Purification is achieved via silica gel chromatography (hexane:ethyl acetate, 5:1), yielding >95% purity .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −15°C and a decomposition onset at 210°C, consistent with aliphatic esters. The phenyl group marginally enhances thermal stability compared to unsubstituted dioxane esters .
Solubility Profile
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Polar Solvents: Limited solubility in methanol (2.1 mg/mL) and acetone (5.8 mg/mL).
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Nonpolar Solvents: Highly soluble in chloroform (120 mg/mL) and ethyl acetate (85 mg/mL) .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester).
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 4.25–4.10 (m, 4H, dioxane OCH₂), 2.30 (t, 2H, CH₂COO) .
| Compound | Application | Key Advantage |
|---|---|---|
| 2-Phenyl-1,3-dioxan-5-yl decanoate | Prodrug formulation | Controlled release kinetics |
| 2,2-Dimethyl-1,3-dioxan-5-yl myristate | Polymer plasticizer | Low volatility |
Future Directions
Ongoing studies aim to:
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